1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is a complex organic compound with the molecular formula C23H26N2O8S4 and a molecular weight of 586.721 g/mol . This compound is characterized by its unique structure, which includes multiple sulfonyl and methyl groups attached to a benzene ring. It is primarily used in various chemical reactions and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylphenylsulfonyl chloride with benzene-1,3-disulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide exerts its effects involves interactions with various molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide: Lacks the additional methyl groups present in N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide.
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,4-disulfonamide: Has a different substitution pattern on the benzene ring.
N,n-bis-(4-methylphenyl)sulfonyl-benzene-1,2-disulfonamide: Another isomer with a different substitution pattern.
Uniqueness
N,n,4-trimethyl-n,n-bis-(4-methylphenyl)sulfonyl-benzene-1,3-disulfonamide is unique due to its specific substitution pattern and the presence of multiple sulfonyl and methyl groups. These structural features confer distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3905-00-8 |
---|---|
Molekularformel |
C23H26N2O8S4 |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
1-N,3-N,4-trimethyl-1-N,3-N-bis-(4-methylphenyl)sulfonylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C23H26N2O8S4/c1-17-6-11-20(12-7-17)34(26,27)24(4)36(30,31)22-15-10-19(3)23(16-22)37(32,33)25(5)35(28,29)21-13-8-18(2)9-14-21/h6-16H,1-5H3 |
InChI-Schlüssel |
PSXCKPAPWSRKEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.